molecular formula C6H2F8O2 B6343842 Hexafluoroisopropyl 2,3-difluoroacrylate;  97% CAS No. 132433-81-9

Hexafluoroisopropyl 2,3-difluoroacrylate; 97%

Cat. No. B6343842
CAS RN: 132433-81-9
M. Wt: 258.07 g/mol
InChI Key: NLBCHYSFUCUDGY-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexafluoroisopropyl 2,3-difluoroacrylate (HFP-DFA) is a fluorinated monomer with a wide range of applications in both research and industry. HFP-DFA has been used in a variety of fields, including polymer synthesis, drug delivery, and biomedical engineering. This versatile monomer is composed of two fluorinated carbons, two fluorinated hydrogens, and a difluoroacrylate group. The unique structure of HFP-DFA makes it an ideal building block for a range of materials.

Mechanism of Action

Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is an acrylate monomer, which means that it is capable of forming covalent bonds with other molecules. This allows it to be used in the synthesis of polymers and other materials. When Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is exposed to light or heat, it undergoes a radical polymerization reaction, which results in the formation of a polymer network. This polymer network is what gives materials made with Hexafluoroisopropyl 2,3-difluoroacrylate; 97% their unique properties.
Biochemical and Physiological Effects
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has been studied for its potential biochemical and physiological effects. Studies have shown that Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is non-toxic and does not induce any significant changes in the body. Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has also been shown to be non-irritating and non-sensitizing, making it suitable for use in biomedical applications.

Advantages and Limitations for Lab Experiments

Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is an attractive monomer for use in lab experiments due to its low cost and availability. It is also easy to handle and can be stored at room temperature. However, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is a highly reactive monomer, and precautions must be taken to ensure that it is handled safely. Additionally, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is sensitive to light and heat, and must be stored in a dark environment.

Future Directions

Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has a wide range of potential applications in both research and industry. In the future, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% could be used in the synthesis of new materials, such as biodegradable polymers and drug delivery systems. Additionally, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% could be used to create new fluorescent molecules for imaging and microscopy applications. Finally, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% could be used in the synthesis of new biomaterials for tissue engineering and regenerative medicine.

Synthesis Methods

Hexafluoroisopropyl 2,3-difluoroacrylate; 97% can be synthesized using a variety of methods. The most common method is the reaction of hexafluoropropene with difluoroacetic acid. This reaction results in a mixture of hexafluoroisopropyl 2,3-difluoroacrylate and hexafluoroisopropyl 2,3-difluoropropionate. The mixture can then be purified by distillation. Other methods for synthesizing Hexafluoroisopropyl 2,3-difluoroacrylate; 97% include the reaction of hexafluoropropene with trifluoroacetic acid or the reaction of hexafluoropropene with 2,3-difluoropropionic anhydride.

Scientific Research Applications

Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, as well as for the synthesis of drug delivery systems. Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has also been used in the synthesis of biomaterials, such as hydrogels and scaffolds, which are used in tissue engineering and regenerative medicine. Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has also been used in the synthesis of fluorescent molecules, which are used in fluorescence imaging and microscopy.

properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl (E)-2,3-difluoroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F8O2/c7-1-2(8)3(15)16-4(5(9,10)11)6(12,13)14/h1,4H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBCHYSFUCUDGY-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C(=O)OC(C(F)(F)F)C(F)(F)F)/F)\F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexafluoroisopropyl 2,3-difluoroacrylate

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